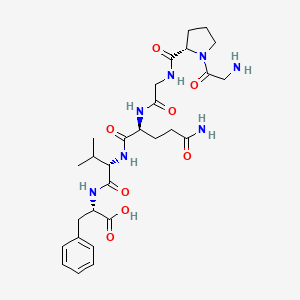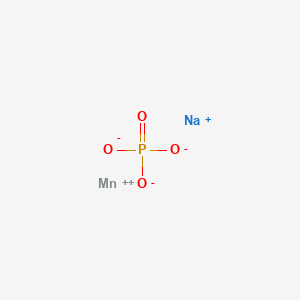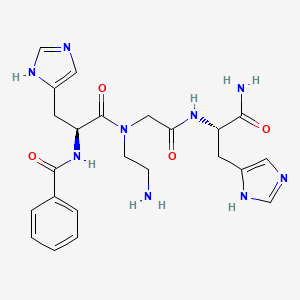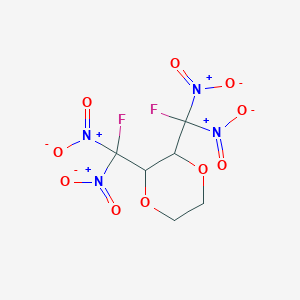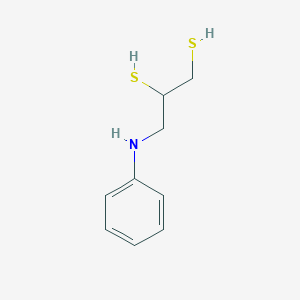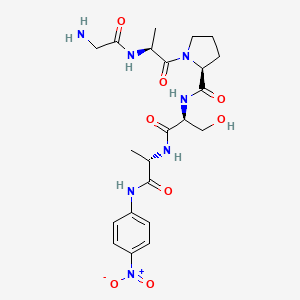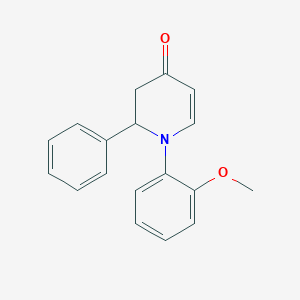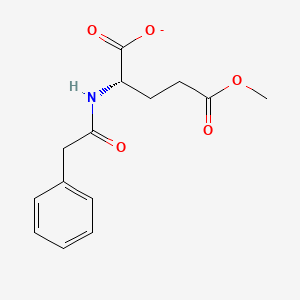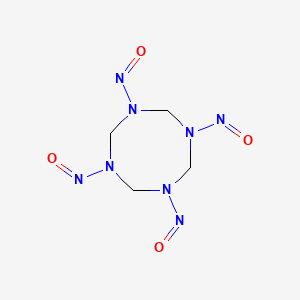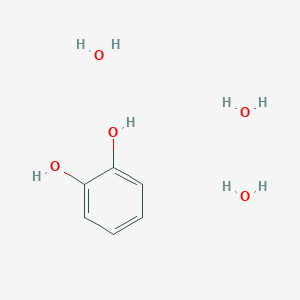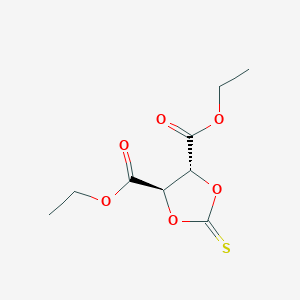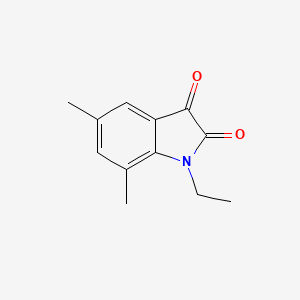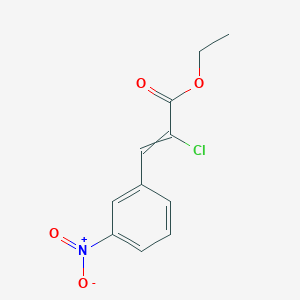
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10ClNO4 It is a derivative of ethyl prop-2-enoate, where the hydrogen atoms on the prop-2-enoate moiety are substituted with a chlorine atom and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes chlorination using thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and 3-nitrobenzaldehyde, followed by their condensation in the presence of a base. The intermediate product is then chlorinated using thionyl chloride or another chlorinating agent under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate
- Ethyl 2-chloro-3-(4-nitrophenyl)prop-2-enoate
- Ethyl 2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate
Uniqueness
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both a chlorine atom and a nitro group on the prop-2-enoate moiety. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
208578-94-3 |
|---|---|
Molecular Formula |
C11H10ClNO4 |
Molecular Weight |
255.65 g/mol |
IUPAC Name |
ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-7H,2H2,1H3 |
InChI Key |
MKYNMSRQIIEHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


